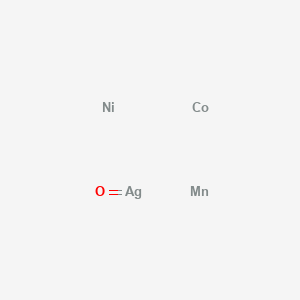![molecular formula C13H15F3 B12530163 [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene CAS No. 821799-37-5](/img/structure/B12530163.png)
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene is a chemical compound characterized by the presence of a benzene ring substituted with a 3-methyl-3-(trifluoromethyl)pent-4-en-1-yl group
Preparation Methods
The synthesis of [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves organic synthesis techniques. One common method includes the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Scientific Research Applications
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene can be compared to other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but differs in its substitution pattern and overall structure.
Thiophene derivatives: These compounds share some structural similarities but contain a sulfur atom in a five-membered ring, leading to different chemical and physical properties.
Properties
CAS No. |
821799-37-5 |
|---|---|
Molecular Formula |
C13H15F3 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[3-methyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C13H15F3/c1-3-12(2,13(14,15)16)10-9-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
InChI Key |
WJQPYQAUNRTPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)
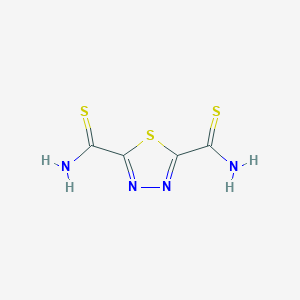
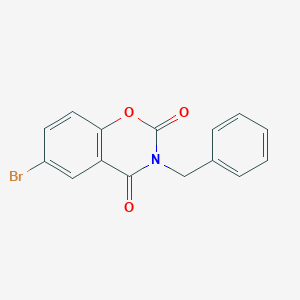
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
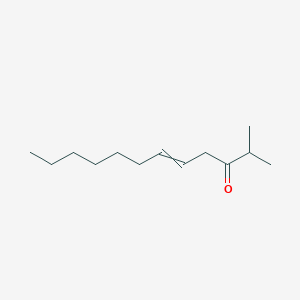


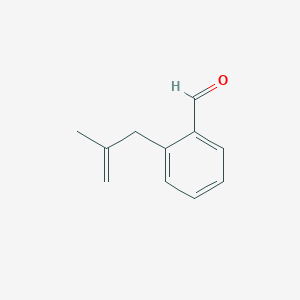
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
